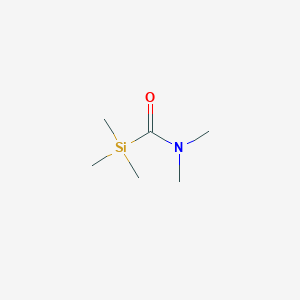
Silanecarboxamide, pentamethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanecarboxamide, pentamethyl-(9CI): . This compound is characterized by its unique structure, which includes a silicon atom bonded to a carboxamide group and five methyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silanecarboxamide, pentamethyl-(9CI) typically involves the reaction of trimethylsilyl chloride with dimethylformamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine , to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of Silanecarboxamide, pentamethyl-(9CI) follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is then purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Silanecarboxamide, pentamethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Various nucleophiles; conditionsappropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes , while reduction can produce silanols .
Applications De Recherche Scientifique
Silanecarboxamide, pentamethyl-(9CI) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Silanecarboxamide, pentamethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic processes . Additionally, the presence of the silicon atom allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A silicon-containing compound with four methyl groups.
Trimethylsilyl chloride: A precursor used in the synthesis of Silanecarboxamide, pentamethyl-(9CI).
Dimethylformamide: A solvent and reagent used in the synthesis of Silanecarboxamide, pentamethyl-(9CI).
Uniqueness
Silanecarboxamide, pentamethyl-(9CI) is unique due to its combination of a carboxamide group with a silicon atom and five methyl groups . This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H15NOSi |
|---|---|
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
N,N-dimethyl-1-trimethylsilylformamide |
InChI |
InChI=1S/C6H15NOSi/c1-7(2)6(8)9(3,4)5/h1-5H3 |
Clé InChI |
QCKKUPARARCOPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















